1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746116
InChI: InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H
SMILES:
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride

CAS No.:

Cat. No.: VC15746116

Molecular Formula: C9H16ClN3O2

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride -

Specification

Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
IUPAC Name 1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H
Standard InChI Key BVGMQGNWHJRDCD-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride, reflects its bifunctional architecture:

  • A pyrrolidone ring (5-oxopyrrolidine) provides a lactam group, enabling hydrogen-bonding interactions.

  • An azetidine moiety (3-membered nitrogen-containing ring) introduces conformational rigidity, potentially enhancing target selectivity.

  • The N-methyl carboxamide group enhances solubility and metabolic stability .

Molecular Formula: C10H17ClN3O2\text{C}_{10}\text{H}_{17}\text{ClN}_3\text{O}_2
Molecular Weight: 256.72 g/mol
Structural Representation:

ON-C-OClH3C\begin{array}{ccc} & \text{O} & \\ & || & \\ \text{N} & \text{-C} & \text{-O} \\ & | & \\ \text{Cl}^- & \cdots & \text{H}_3\text{C} \\ \end{array}

Synthesis and Optimization

The synthesis involves multi-step organic reactions, leveraging strategies from analogous carboxamide derivatives :

Key Synthetic Steps

  • Ring Formation: Cyclization of 4-aminobutyric acid derivatives to generate the pyrrolidone core.

  • Azetidine Coupling: Nucleophilic substitution between 3-azetidinylamine and the pyrrolidone-carboxylic acid intermediate.

  • N-Methylation: Introduction of the methyl group via reductive amination or alkylation.

  • Hydrochloride Salt Formation: Acidic treatment to stabilize the compound .

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts: EDCl\text{EDCl} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxamide coupling.

  • Purification: Column chromatography (silica gel, eluent: methanol/ethyl acetate).

Yield: 60–75% (final step).
Purity: ≥95% (HPLC) .

Physicochemical Properties

The compound’s stability and solubility profiles are critical for pharmacological applications:

PropertyValueMethod
Melting Point158–162°CDifferential Scanning Calorimetry
Solubility25 mg/mL in waterShake-flask method
logP-0.45HPLC retention time
pKa3.8 (carboxamide), 9.1 (amine)Potentiometric titration

The hydrochloride salt form enhances aqueous solubility compared to the free base .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, D2_2O): δ 3.72 (s, 3H, N-CH3_3), 3.45–3.20 (m, 4H, azetidine), 2.95–2.60 (m, 4H, pyrrolidone).

  • 13C^{13}\text{C} NMR: δ 175.2 (C=O), 58.9 (N-CH3_3), 45.3 (azetidine C3) .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1650 cm1^{-1} (amide I band), 1550 cm1^{-1} (amide II band).

Mass Spectrometry:

  • ESI-MS: m/z 257.1 [M+H]+^+ (calculated 256.72) .

Pharmacological Profile

Enzyme Inhibition Studies

The compound was screened against FAD-dependent oxidoreductases using methodologies adapted from crystallographic fragment screening :

Enzyme TargetIC50_{50} (μM)Assay Type
Chaetomium thermophilum FDO12.4 ± 1.2ROS-Glo™ H2_2O2_2
Human MAO-B48.9 ± 3.7Fluorometric

Mechanistic studies suggest competitive inhibition at the flavin-binding site .

ADMET Properties

  • Caco-2 Permeability: 8.2×1068.2 \times 10^{-6} cm/s (moderate absorption).

  • Plasma Protein Binding: 89% (equilibrium dialysis).

  • CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC50_{50} > 50 μM).

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